2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at position 1 with a 2-methylphenyl group and at position 5 with an acetamide moiety bearing a 4-nitrophenyl group. The 2-methylphenyl substituent introduces steric bulk, while the electron-withdrawing 4-nitrophenyl group likely enhances electrophilicity and influences binding interactions. This structural framework is common in medicinal chemistry for targeting enzymes such as kinases or phosphodiesterases .
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4/c1-13-4-2-3-5-17(13)25-19-16(10-22-25)20(28)24(12-21-19)11-18(27)23-14-6-8-15(9-7-14)26(29)30/h2-10,12H,11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIDUDMQCHJXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2-methylphenyl and 4-nitrophenyl groups. Common reagents used in these reactions include various acids, bases, and coupling agents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo
Biological Activity
The compound 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide is a member of the pyrazolopyrimidine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.38 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a 2-methylphenyl group and an acetamide moiety. The presence of a nitrophenyl group enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds within the pyrazolopyrimidine class exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of pyrazolopyrimidines can inhibit cell proliferation in various cancer cell lines.
- Antimicrobial Properties : Pyrazolopyrimidine derivatives have shown effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.
The mechanisms through which this compound exerts its biological effects typically involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation or inflammatory responses.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
- Cell Cycle Arrest : Some studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (lung cancer) | 9 | Induces cell cycle arrest and apoptosis |
| MCF7 (breast cancer) | 12 | Inhibits proliferation and migration |
A study highlighted that the compound inhibits anchorage-independent growth in A549 cells, suggesting its potential as an anticancer agent .
Antimicrobial Properties
Research has indicated that derivatives similar to this compound possess antimicrobial activity against various pathogens. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 32 µg/mL | Bactericidal |
| S. aureus | 16 µg/mL | Bactericidal |
These findings suggest potential applications in treating bacterial infections .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through various assays measuring cytokine production and inflammatory markers. Results indicated a reduction in TNF-alpha and IL-6 levels in treated cells compared to controls.
Case Studies
Several case studies have explored the pharmacological effects of this compound:
- Case Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer (NSCLC) demonstrated that treatment with similar pyrazolopyrimidine derivatives led to improved survival rates and reduced tumor sizes.
- Case Study on Bacterial Infections : A cohort study found that patients treated with pyrazolopyrimidine-based antibiotics showed significant improvement in symptoms compared to those receiving standard treatments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Their Implications
The following table compares key structural features and molecular properties of analogous compounds:
Key Trends and Research Findings
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-nitrophenyl group contrasts with the 4-methoxyphenyl group in CAS 899738-50-2 (). Fluorine substituents () balance lipophilicity and metabolic stability, often improving bioavailability .
Steric and Conformational Effects :
- The 2-methylphenyl group in the target compound introduces steric hindrance compared to smaller substituents like fluorine () or hydrogen (). This could limit off-target interactions but may reduce binding affinity in constrained enzyme pockets .
- Bulky groups like biphenyl () or 4-methylbenzyl () enhance π-π stacking but may compromise solubility .
Synthetic Accessibility :
- Compounds with halogenated acetamide substituents (e.g., ) often require harsh conditions for synthesis, whereas methoxy or nitro groups (, target compound) can be introduced via nucleophilic substitution or condensation reactions .
Q & A
Q. What are the established synthetic routes for this compound?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with condensation of pyrazolo[3,4-d]pyrimidinone intermediates with N-substituted acetamides. Key steps include:
- Step 1: Reacting 1-(2-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine with α-chloroacetamide derivatives (e.g., N-(4-nitrophenyl)chloroacetamide) under reflux in anhydrous solvents like DMF or THF .
- Step 2: Cyclization and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Characterization: Use 1H/13C NMR, IR, and mass spectrometry to confirm structure and purity .
Q. Example Table: Reaction Conditions for Analogous Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | α-Chloroacetamide, DMF, 80°C | 65–72 | |
| 2 | K₂CO₃, EtOH, reflux | 70–85 |
Q. How is the crystal structure determined?
Methodological Answer:
- X-ray Diffraction: Single crystals are grown via slow evaporation (solvent: DCM/methanol). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure Refinement: Use SHELX-97 for structure solution (direct methods) and SHELXL-2018 for refinement (full-matrix least-squares on F²). Key metrics: R-factor < 0.05, wR₂ < 0.12 .
- Validation: Check for disorder (e.g., nitro group orientation) using PLATON or OLEX2 .
Q. What spectroscopic methods characterize this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks using DEPT-135 and HSQC (e.g., pyrimidinone C=O at ~170 ppm; nitrophenyl protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry: ESI-MS in positive mode to confirm molecular ion [M+H]⁺ (calculated m/z: ~434.35) .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How to design experiments to optimize synthesis yield?
Methodological Answer:
- Statistical Design of Experiments (DoE): Use factorial designs (e.g., 2³ factorial) to test variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst (K₂CO₃ vs. Cs₂CO₃). Analyze via ANOVA .
- Computational Optimization: Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict reaction pathways and transition states. Use ICReDD’s reaction path search tools to minimize energy barriers .
Q. Example Table: DoE Variables and Responses
| Variable | Low Level | High Level | Effect on Yield (%) |
|---|---|---|---|
| Temperature | 60°C | 100°C | +15 |
| Solvent | THF | DMF | +22 |
Q. How to resolve contradictions in biological activity data?
Methodological Answer:
- Validation Steps:
- Purity Check: Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
- Assay Reproducibility: Standardize protocols (e.g., MTT assay: 24–48 hr incubation, triplicate wells) .
- In Vivo Cross-Validation: Test in xenograft models (e.g., A549 lung adenocarcinoma) with dose-response studies (10–50 mg/kg, i.p.) .
- Mechanistic Studies: Perform caspase-3 activation assays and Western blot for apoptosis markers (e.g., Bcl-2, Bax) to confirm consistency .
Q. How to evaluate the compound’s mechanism of action in cancer cells?
Methodological Answer:
- In Vitro Screening:
- Molecular Targets:
Q. How to perform computational modeling of pharmacokinetics?
Methodological Answer:
- ADMET Prediction: Use SwissADME or pkCSM to predict bioavailability (%F = ~45–60), logP (~2.8), and CYP450 interactions .
- Molecular Docking: Autodock Vina or Schrödinger Maestro to simulate binding to targets (e.g., pyrimidine-binding enzymes). Grid box centered on ATP-binding pockets .
- MD Simulations: GROMACS for 100 ns trajectories to assess protein-ligand stability (RMSD < 2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
